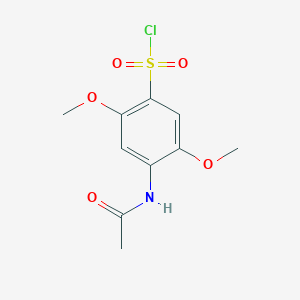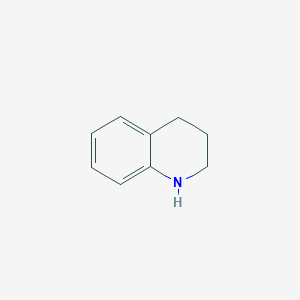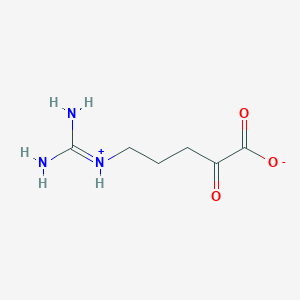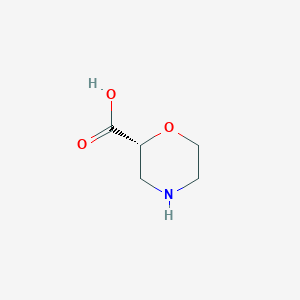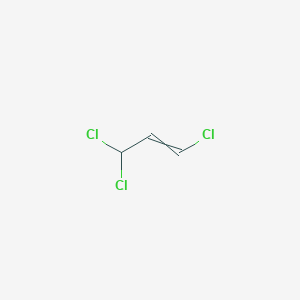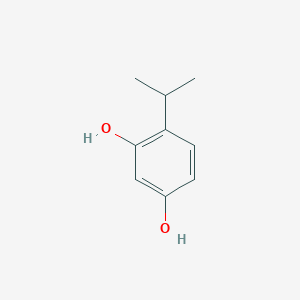
4-Isopropylresorcinol
Descripción general
Descripción
4-Isopropylresorcinol, also known as 4-isopropylbenzene-1,3-diol, is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 g/mol . It is used as a reagent in the synthesis of 3,5-disubstituted-4-alkynylisoxozales as HSP90 inhibitors against various human cancer cell lines .
Synthesis Analysis
The synthesis of 4-Isopropylresorcinol is a complex process. One existing method can produce byproducts having multiple substituent positions . More detailed information about the synthesis process can be found in the referenced patent .Molecular Structure Analysis
The molecular structure of 4-Isopropylresorcinol consists of a benzene ring with two hydroxyl groups and one isopropyl group attached . The IUPAC name for this compound is 4-propan-2-ylbenzene-1,3-diol .Physical And Chemical Properties Analysis
4-Isopropylresorcinol has a density of 1.1±0.1 g/cm3 . It has a boiling point of 278.1±10.0 °C at 760 mmHg . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has a topological polar surface area of 40.5 Ų .Aplicaciones Científicas De Investigación
Application 1: HSP90 Inhibitors for Cancer Treatment
- Summary of the Application : 4-Isopropylresorcinol is used in the synthesis of a series of ring-opened dihydroxybenzamides, which act as heat shock protein 90 (HSP90) inhibitors. These inhibitors have shown potential in suppressing tumor growth both in vitro and in vivo .
- Methods of Application or Experimental Procedures : The compound 6b, a derivative of 4-Isopropylresorcinol, demonstrated remarkable antiproliferative activity against human KRAS mutant A549 and EGFR T790 M mutant H1975 lung cancer cell lines . It achieves the degradation of multiple HSP90 client proteins in a dose- and time-dependent manner .
- Results or Outcomes : Compound 6b has an IC50 of 110.18 nM in HSP90α inhibitory activity, slightly better than the reference compound 1 (17-AAG, IC50 = 141.62 nM) . In a pharmacokinetic study in rats, 6b showed an F = 17.8% of oral bioavailability . The effect of metabolic stability of compound 6b in human hepatocytes showed a T1/2 of 67.59 min . Compound 6b (50 mg/kg, po, daily) exhibits antitumor activity with a 72% TGD (tumor growth delay) in human A549 lung xenograft .
Application 2: Resorcinol-Formaldehyde-Latex Adhesives (RFL) for Tire Manufacturing
- Summary of the Application : 4-Isopropylresorcinol is used in the synthesis of resorcinol-formaldehyde-latex (RFL) adhesives, which are crucial in the manufacturing of steel-belted radial tires .
- Methods of Application or Experimental Procedures : The RFL adhesives are applied to the tire cords, which are then dried and cured. This process improves the adhesion between the rubber and the tire cord, enhancing the durability and performance of the tire .
- Results or Outcomes : The use of RFL adhesives in tire manufacturing has significantly improved the quality and performance of tires, contributing to safer and more efficient vehicles .
Application 3: Electrochemical Sensor for Resorcinol Detection
- Summary of the Application : 4-Isopropylresorcinol is used in the development of an electrochemical sensor for resorcinol detection .
- Methods of Application or Experimental Procedures : The sensor is developed at microelectrodes in low ionic strength samples. It operates based on the electrochemical oxidation of resorcinol .
- Results or Outcomes : The sensor has a sensitivity of 123 ± 4 nA μM −1 and a limit of detection (3 s B m −1) of 0.03 μM . This allows for fast and accurate detection of resorcinol, which is important due to its significant toxicity risks to human health and the environment .
Application 4: Weather Proof Polycarbonate (Sollx)
- Summary of the Application : 4-Isopropylresorcinol is used in the synthesis of a weather proof polycarbonate known as Sollx . This material is designed to withstand harsh weather conditions, making it ideal for outdoor applications .
- Methods of Application or Experimental Procedures : The exact methods of application or experimental procedures for the synthesis of Sollx are proprietary and not publicly available .
- Results or Outcomes : The use of Sollx in various industries has led to the production of more durable and weather-resistant products .
Application 5: Printed Aerogels
- Summary of the Application : 4-Isopropylresorcinol is used in the development of printed aerogels . These lightweight and porous nanomaterials have attracted considerable interest due to their unique properties .
- Methods of Application or Experimental Procedures : The aerogels are developed using a “bottom-up” additive manufacturing technology . This process allows for the creation of intricate physical structures, overcoming the modest mechanical durability of traditional aerogels .
- Results or Outcomes : The development of printed aerogels has broadened their application scope, pushing the boundaries of structure and performance .
Safety And Hazards
4-Isopropylresorcinol is classified as having acute toxicity, both oral and dermal, and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
4-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVQIGQENWZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178070 | |
| Record name | 4-Isopropylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylresorcinol | |
CAS RN |
23504-03-2 | |
| Record name | 4-Isopropylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23504-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)
